molecular formula C8H7BrN2O B596974 7-Bromo-6-methoxy-1H-indazole CAS No. 1374651-66-7

7-Bromo-6-methoxy-1H-indazole

Cat. No.: B596974
CAS No.: 1374651-66-7
M. Wt: 227.061
InChI Key: CDNNAGDQXPYXMO-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-6-methoxy-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

    6-Methoxy-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-1H-indazole: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    6-Bromo-1H-indazole: Similar structure but with the bromine atom in a different position, leading to different chemical properties.

Uniqueness: 7-Bromo-6-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNAGDQXPYXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305120
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-66-7
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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